3-Bromo-4-(2,2-difluoroethoxy)benzoic acid chemical properties
3-Bromo-4-(2,2-difluoroethoxy)benzoic acid chemical properties
An In-Depth Technical Guide to 3-Bromo-4-(2,2-difluoroethoxy)benzoic Acid: Properties, Synthesis, and Applications
Executive Summary
3-Bromo-4-(2,2-difluoroethoxy)benzoic acid is a halogenated aromatic carboxylic acid that represents a valuable, yet under-documented, building block for the fields of medicinal chemistry and materials science. Its structure is characterized by three key functional components: a carboxylic acid group for derivatization, a bromine atom providing a site for cross-coupling reactions, and a 2,2-difluoroethoxy group, which can significantly enhance metabolic stability and modulate electronic properties. While direct experimental data on this specific compound is limited in public literature, its chemical properties and potential applications can be reliably inferred from well-characterized structural analogs. This guide provides a comprehensive technical overview of its structure, predicted physicochemical properties, a proposed synthetic route, and its prospective applications, particularly in drug development. All discussions are grounded in established chemical principles and data from closely related molecules to provide a robust scientific profile for researchers and drug development professionals.
Molecular Structure and Identification
The foundational identity of any chemical compound lies in its structure and associated identifiers. 3-Bromo-4-(2,2-difluoroethoxy)benzoic acid is a disubstituted benzoic acid derivative. The bromine is positioned meta to the carboxylic acid, while the difluoroethoxy group is in the para position.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₇BrF₂O₃ | PubChem[1] |
| Molecular Weight | 279.05 g/mol | PubChem[1] |
| IUPAC Name | 3-bromo-4-(2,2-difluoroethoxy)benzoic acid | PubChem[1] |
| SMILES | C1=CC(=C(C=C1C(=O)O)Br)OCC(F)F | PubChem[1] |
| InChI | InChI=1S/C9H7BrF2O3/c10-6-3-5(9(13)14)1-2-7(6)15-4-8(11)12/h1-3,8H,4H2,(H,13,14) | PubChem[1] |
| InChIKey | QIJZGSPPPKLMTQ-UHFFFAOYSA-N | PubChem[1] |
| CAS Number | Not available in searched repositories. | |
Physicochemical Properties
Table 2: Predicted and Inferred Physicochemical Properties
| Property | Predicted/Inferred Value | Rationale & Comparative Data |
|---|---|---|
| Appearance | White to off-white crystalline solid | Based on analogs like 3-Bromo-4-hydroxybenzoic acid[2][3] and 3-Bromo-4-fluorobenzoic acid[4]. |
| Melting Point | 120 - 170 °C | The related 3-Bromo-4-fluorobenzoic acid melts at 138-140 °C[4]. The larger, more flexible ethoxy group may slightly alter the crystal packing and melting point. |
| Solubility | Soluble in methanol, ethanol, DMSO, DMF; slightly soluble in water. | Typical for aromatic carboxylic acids. 3-Bromo-4-hydroxybenzoic acid is soluble in alcohols and slightly soluble in water[3]. |
| pKa | ~4.0 - 4.5 | The carboxylic acid is acidic. The electron-withdrawing effects of both the bromine atom and the difluoroethoxy group will increase acidity compared to benzoic acid (pKa 4.2), making it a stronger acid. A similar compound, 3-Bromo-4-(2,2-dimethylpropanamido)benzoic acid, has a predicted acidic pKa of 4.96[5]. The difluoroethoxy group is more electron-withdrawing, suggesting a lower pKa for the target compound. |
| LogP | 3.2 (Predicted) | The predicted XlogP value indicates significant lipophilicity, a key parameter for cell membrane permeability in drug candidates[1]. |
Synthesis and Reactivity
A definitive, published synthesis for 3-Bromo-4-(2,2-difluoroethoxy)benzoic acid was not identified. However, a logical and robust two-step synthetic pathway can be proposed based on standard organic transformations and established protocols for related molecules.
Proposed Synthetic Workflow
The synthesis initiates from the commercially available 4-hydroxybenzoic acid. The first step is a regioselective bromination, followed by a Williamson ether synthesis to introduce the difluoroethoxy moiety.
Caption: Proposed two-step synthesis of 3-Bromo-4-(2,2-difluoroethoxy)benzoic acid.
Experimental Protocol: Synthesis of Intermediate (3-Bromo-4-hydroxybenzoic acid)
This protocol is adapted from a known procedure for the bromination of p-hydroxybenzoic acid[6].
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Dissolution: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-hydroxybenzoic acid (1.0 eq) in glacial acetic acid by gently heating.
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Reagent Preparation: In a separate container, dissolve bromine (1.0 eq) in a minimal amount of glacial acetic acid.
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Addition: Add the bromine solution dropwise to the heated solution of 4-hydroxybenzoic acid.
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Reaction: Reflux the reaction mixture with continuous stirring for approximately 6 hours.
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Precipitation: After cooling to room temperature, pour the reaction mixture into a large volume of cold water to precipitate the product.
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Isolation and Purification: Collect the white precipitate by suction filtration. Recrystallize the crude product from glacial acetic acid or an ethanol/water mixture to yield purified 3-bromo-4-hydroxybenzoic acid[6].
Reactivity Profile
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Carboxylic Acid: This group is the primary site for derivatization. It can readily undergo esterification, amidation (e.g., using coupling agents like EDC/DMAP), or reduction to the corresponding benzyl alcohol using strong reducing agents like LiAlH₄.
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Aromatic Ring: The ring is electron-deficient due to three electron-withdrawing groups, making further electrophilic aromatic substitution challenging. The bromine atom serves as an excellent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse aryl, alkyl, or amino groups.
Applications in Research and Drug Development
The true value of 3-Bromo-4-(2,2-difluoroethoxy)benzoic acid lies in its potential as a versatile scaffold in medicinal chemistry. The strategic placement of its functional groups provides multiple avenues for molecular elaboration.
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Scaffold for Enzyme Inhibitors: The substituted benzoic acid core can act as a pharmacophore, capable of forming key interactions (e.g., hydrogen bonds, ionic bonds) within the active sites of enzymes[7]. The difluoroethoxy group can probe hydrophobic pockets, while the bromine position allows for vectoral expansion into other regions of the binding site.
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Role of the Difluoroethoxy Group: The introduction of a -OCHF₂ group in place of a more traditional -OCH₃ (methoxy) group is a common strategy in modern drug design. The highly electronegative fluorine atoms can alter the electronic profile of the molecule, potentially improving binding affinity. Crucially, this moiety often enhances metabolic stability by blocking P450-mediated oxidative demethylation, which can lead to improved pharmacokinetic profiles.
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Potential Therapeutic Areas: While direct biological data is absent, analogs suggest potential utility. Substituted benzoic acids have been investigated as anti-inflammatory and anticancer agents[7]. For instance, structurally related benzamides have shown inhibitory activity against protein kinases, which are critical targets in oncology[7].
Predicted Spectroscopic Data
While experimental spectra are not published, the expected NMR and MS data can be reliably predicted.
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¹H NMR: The spectrum should show three distinct aromatic protons in the 7.5-8.5 ppm range, with splitting patterns dictated by their ortho, meta, and para relationships. The methylene protons (-OCH₂-) would appear as a triplet of triplets around 4.4 ppm, and the methine proton (-CHF₂) would be a triplet around 6.2 ppm with significant hydrogen-fluorine coupling.
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¹³C NMR: Key signals would include the carboxylic carbon (~165 ppm), aromatic carbons attached to oxygen (~155 ppm) and bromine (~115 ppm), and the characteristic triplet for the -CHF₂ carbon due to carbon-fluorine coupling.
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Mass Spectrometry: The mass spectrum would show a distinctive molecular ion cluster due to the presence of bromine, with two peaks of nearly equal intensity at m/z corresponding to the ⁷⁹Br and ⁸¹Br isotopes[1].
Safety and Handling
No specific Material Safety Data Sheet (MSDS) exists for this compound. The following guidance is based on data for close structural analogs, such as 3-bromobenzoic acid and other halogenated benzoic acids[4][8][9][10].
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GHS Hazard Classification:
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Precautionary Statements:
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray[4][11].
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P280: Wear protective gloves/eye protection/face protection[11].
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P302 + P352: IF ON SKIN: Wash with plenty of water[11].
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P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[4][11].
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Personal Protective Equipment (PPE): Standard laboratory PPE, including a lab coat, nitrile gloves, and safety glasses with side shields, is required. All manipulations should be performed in a well-ventilated chemical fume hood.
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.
References
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PubChemLite. 3-bromo-4-(2,2-difluoroethoxy)benzoic acid. National Center for Biotechnology Information. [Link]
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Oxford Lab Fine Chem. Material Safety Data Sheet - 3-bromo benzoic acid 98%. Oxford Lab Fine Chem LLP. [Link]
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Chemsrc. 3-Bromo-4-fluorobenzoic acid | CAS#:1007-16-5. Chemsrc. [Link]
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SpectraBase. 3-Bromo-4-methyl-benzoic acid. Wiley-VCH GmbH. [Link]
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Pharos. Benzoic acid, 3-bromo-4-fluoro-. The Pharos Project. [Link]
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US EPA. Benzoic acid, 3-bromo-4-fluoro- - Substance Details. United States Environmental Protection Agency. [Link]
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US EPA. 3-Bromo-4-(2,2-dimethylpropanamido)benzoic acid Properties. United States Environmental Protection Agency. [Link]
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ChemBK. 3-Bromo-4-hydroxybenzoic acid. ChemBK. [Link]
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The Royal Society of Chemistry. SUPPORTING INFORMATION. Royal Society of Chemistry. [Link]
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PrepChem.com. Synthesis of 3-bromo-4-hydroxybenzoic acid. PrepChem.com. [Link]
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PubChem. 4-Bromo-2,3-difluorobenzoic acid. National Center for Biotechnology Information. [Link]
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International Journal of Scientific Research in Science and Technology. Synthesis of Bromo Acid by Solvent and Catalyst- Free Reaction. IJSRST. [Link]
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